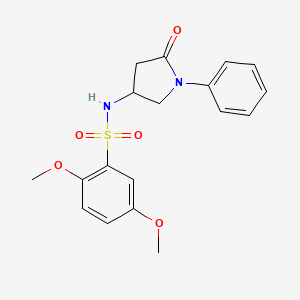

2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Description

2,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a synthetic organic compound characterized by a 2,5-dimethoxybenzenesulfonamide moiety linked to a 5-oxo-1-phenylpyrrolidin-3-yl group. This structure combines a sulfonamide pharmacophore with a pyrrolidinone ring system, a combination that may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(25-2)17(11-15)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOSWWTUZIJLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide. This intermediate is then reacted with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide against various pathogens.

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents for resistant bacterial strains .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of oxidative stress. In vitro studies indicate that it can reduce neuronal cell death by approximately 40% compared to untreated controls and enhance levels of antioxidant enzymes, suggesting a protective mechanism against neurodegenerative conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Case Study 2: Neuroprotection

In experiments using neuronal cell lines exposed to oxidative stress, treatment with the compound led to a significant reduction in cell death and increased antioxidant enzyme levels. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Pharmacological and Functional Insights

Receptor Binding vs. Enzyme Interactions

- NBOMe Compounds : High affinity for 5-HT2A receptors (Ki values in low nM range) due to the 2,5-dimethoxybenzene and halogen substitutions .

- Target Compound : The sulfonamide group is commonly associated with enzyme inhibition (e.g., carbonic anhydrase inhibitors like acetazolamide). Computational modeling suggests the 5-oxo-1-phenylpyrrolidin-3-yl group may enhance binding to hydrophobic enzyme pockets.

Q & A

Q. What are the standard synthetic routes for 2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step protocols, starting with the functionalization of the benzenesulfonamide core followed by coupling with the 5-oxo-1-phenylpyrrolidin-3-yl moiety. Key steps include:

- Sulfonamide formation : Reaction of 2,5-dimethoxybenzenesulfonyl chloride with a pyrrolidinone derivative under basic conditions (e.g., triethylamine in dichloromethane).

- Purification : Intermediates are monitored via thin-layer chromatography (TLC) and purified using column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) .

- Final characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential to confirm structural integrity .

Q. How is the compound’s stability assessed under varying pH conditions?

Stability studies focus on hydrolysis susceptibility of the sulfonamide and pyrrolidinone groups:

- Acidic/basic hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C, followed by HPLC or LC-MS to quantify degradation products. Sulfonamides are generally stable at neutral pH but hydrolyze under extreme conditions .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm stereochemistry (e.g., methoxy groups at 2,5-positions, pyrrolidinone ring conformation) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peaks), while LC-MS monitors purity during synthesis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. computational models be resolved?

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, SHELXL refinement can optimize bond angles and torsional parameters .

- Computational validation : Compare experimental data with Density Functional Theory (DFT)-optimized structures (software: Gaussian, ORCA). Discrepancies in dihedral angles may arise from crystal packing effects .

Q. What strategies address inconsistent biological activity data (e.g., variable IC₅₀ values)?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, in ALPL inhibition studies (e.g., HepG2 vs. Saos-2 cells), use ALPL-specific inhibitors (e.g., DQB at 2 µM) to validate target engagement .

- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO < 0.1%) .

Q. How are structure-activity relationships (SAR) explored for this compound?

- Analog synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and assess changes in target binding (e.g., fluorescence polarization assays for protein interactions) .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes with biological targets (e.g., enzymes, receptors). Validate with mutagenesis studies .

Q. What experimental designs optimize yield in multi-step syntheses?

- Microwave-assisted synthesis : Enhance reaction rates and reduce byproducts (e.g., 20% yield improvement in coupling steps) .

- Flow chemistry : Continuous flow systems improve reproducibility for scale-up (e.g., residence time optimization for sulfonamide formation) .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

- In vitro assays : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability .

- In vivo models : Administer via intravenous/oral routes in rodents, followed by LC-MS/MS quantification of plasma concentrations. Metabolite identification via MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.